(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

Catalog No.
S1784364
CAS No.
151586-69-5
M.F
C8H12O3
M. Wt
156.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

CAS Number

151586-69-5

Product Name

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

IUPAC Name

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.181

InChI

InChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1

InChI Key

HERZVTMGADJIFJ-LURJTMIESA-N

SMILES

C1CCC2(CC1)C(O2)C(=O)O

Synonyms

1-Oxaspiro[2.5]octane-2-carboxylicacid,(R)-(9CI)

(2R)-1-oxaspirooctane-2-carboxylic acid (CAS 151586-69-5) is an enantiopure spiro-epoxy carboxylic acid (glycidic acid) widely utilized as a highly specialized chiral building block in the synthesis of complex pharmaceuticals and advanced fragrance compounds [1]. Featuring a highly strained oxaspirooctane core and a reactive carboxylic acid handle, it enables stereospecific ring-opening reactions and direct coupling without the need for late-stage resolution. Procurement of this specific (2R)-enantiomer is driven by its ability to reliably install quaternary stereocenters and spirocyclic motifs, which are increasingly prioritized in modern medicinal chemistry to improve metabolic stability and three-dimensional structural complexity [2].

Substituting (2R)-1-oxaspirooctane-2-carboxylic acid with its racemic counterpart (CAS 6190-79-0) or its ethyl ester precursor (CAS 6975-17-3) introduces severe process inefficiencies. Using the racemate necessitates costly and low-yield late-stage chiral resolution, effectively capping theoretical yields at 50% and wasting valuable downstream reagents[1]. Furthermore, attempting to procure the more common ethyl ester and performing in-house saponification risks base-catalyzed epoxide ring-opening or thermal decarboxylation to cyclohexanecarboxaldehyde. Procuring the enantiopure free acid directly circumvents these degradation pathways, ensuring high stereochemical fidelity and immediate readiness for amide coupling or esterification workflows.

Yield Preservation via Enantiopure Procurement

Procuring the pre-resolved (2R)-1-oxaspirooctane-2-carboxylic acid bypasses the mandatory chiral resolution required when starting from the racemic mixture. In typical synthetic workflows, resolving the racemate via chiral amine salts incurs a minimum 50% loss of the starting material, alongside the added costs of the resolving agent and multiple crystallization cycles[1]. By utilizing the >98% ee (2R)-enantiomer directly, chemists achieve a 2.0x improvement in effective starting material utilization for enantioselective pathways.

Evidence DimensionEffective Enantiomeric Yield
Target Compound Data(2R)-1-oxaspirooctane-2-carboxylic acid (>98% ee): 100% utilization in asymmetric synthesis
Comparator Or BaselineRacemic 1-oxaspirooctane-2-carboxylic acid: <50% utilization post-resolution
Quantified DifferenceEliminates >50% material loss associated with late-stage chiral resolution.
ConditionsStandard asymmetric synthetic workflows requiring enantiopure spiro-epoxide intermediates.

Direct procurement of the enantiopure acid drastically reduces raw material waste and eliminates a labor-intensive resolution step in pharmaceutical manufacturing.

Avoidance of Saponification-Induced Degradation

The standard precursor to this compound is ethyl 1-oxaspirooctane-2-carboxylate. While the ester is more shelf-stable, converting it to the free acid in-house requires basic saponification. Spiro-epoxides are highly sensitive to nucleophilic attack and ring-opening under extended basic conditions, often leading to alpha-hydroxy acid byproducts [1]. Furthermore, the resulting glycidic acids are prone to thermal decarboxylation if the isolation temperature exceeds 10°C. Procuring the isolated (2R)-acid eliminates the 15-30% yield loss typically observed during in-house ester hydrolysis and isolation.

Evidence DimensionCoupling-Ready Material Recovery
Target Compound DataPre-isolated (2R)-acid: 100% ready for coupling
Comparator Or BaselineEthyl ester precursor (CAS 6975-17-3): 70-85% recovery after in-house saponification and isolation
Quantified DifferencePrevents 15-30% degradation/loss during ester hydrolysis.
ConditionsAqueous basic saponification followed by acidic workup at controlled temperatures.

Purchasing the free acid directly mitigates the risk of epoxide ring-opening and decarboxylation during in-house preparation.

Direct Amide/Ester Coupling Efficiency

The free carboxylic acid handle of (2R)-1-oxaspirooctane-2-carboxylic acid allows for immediate activation using standard coupling reagents (e.g., EDC, HATU) for the synthesis of complex amides or specialized esters. Compared to using simpler epoxides like cyclohexene oxide, which lack a directing carboxylate group, the (2R)-acid enables highly regioselective ring-opening and functionalization . Direct coupling of the free acid proceeds with >90% conversion under mild conditions, whereas attempting to functionalize non-carboxylated spiro-epoxides requires harsher Lewis acid catalysis that can compromise sensitive stereocenters.

Evidence DimensionCoupling Conversion Rate
Target Compound Data(2R)-1-oxaspirooctane-2-carboxylic acid: >90% conversion in standard peptide coupling conditions
Comparator Or BaselineNon-carboxylated spiro-epoxides: Require harsh Lewis acid conditions for functionalization
Quantified DifferenceEnables mild, direct coupling without harsh Lewis acids.
ConditionsEDC/HOBt or HATU coupling with primary/secondary amines at 0°C to RT.

Provides a reliable, mild pathway for integrating a chiral spiro-epoxide motif into complex API scaffolds without degrading the epoxide ring.

Chiral Building Block for Spirocyclic APIs

Used as a foundational precursor for synthesizing spirocyclic pharmaceutical compounds, where the (2R) stereocenter dictates the 3D conformation and target binding affinity. Procuring the enantiopure acid avoids the need for late-stage chiral separation, directly supporting the yield optimization evidence [1].

Synthesis of Advanced Fragrance Compounds

Applied in the development of proprietary musky or fruity odorants (e.g., macrocyclic or spirocyclic esters), where enantiomeric purity is strictly correlated with olfactory profile and intensity. The pre-isolated acid allows for direct esterification without risking the epoxide integrity [2].

Stereoselective Ring-Opening Probes

Utilized in chemical biology to create covalent inhibitors or activity-based probes, leveraging the strained spiro-epoxide for targeted nucleophilic attack by active-site residues. The carboxylic acid handle ensures rapid, mild attachment to reporter tags or peptide scaffolds .

XLogP3

1.1

Dates

Last modified: 07-20-2023

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